molecular formula C10H14N2O2 B13895933 4-(Azetidin-3-yloxymethyl)-2-methoxypyridine

4-(Azetidin-3-yloxymethyl)-2-methoxypyridine

Cat. No.: B13895933
M. Wt: 194.23 g/mol
InChI Key: BNUHNSMMVUFVEO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxymethyl)-2-methoxypyridine is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxymethyl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxymethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or azetidine rings.

Scientific Research Applications

4-(Azetidin-3-yloxymethyl)-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxymethyl)-2-methoxypyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2-methoxypyridine

InChI

InChI=1S/C10H14N2O2/c1-13-10-4-8(2-3-12-10)7-14-9-5-11-6-9/h2-4,9,11H,5-7H2,1H3

InChI Key

BNUHNSMMVUFVEO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)COC2CNC2

Origin of Product

United States

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